Enzastaurin has been extensively studied for its potential as an anti-cancer agent. It works by inhibiting protein kinases like Protein Kinase B (PKB, also known as AKT) and Protein Kinase C (PKC), which are involved in promoting cancer cell growth and survival. Several clinical trials have investigated Enzastaurin in various cancers, including glioblastoma, non-small cell lung cancer, and prostate cancer. While some studies have shown promising results, Enzastaurin has not yet been approved for any specific cancer treatment due to limitations in efficacy and side effects.
Enzastaurin's potential extends beyond cancer and neurodegeneration. Research is ongoing to investigate its use in other conditions, including:
Irritant